molecular formula C8H9NO2S B14833179 4-Hydroxy-3-(methylthio)benzamide

4-Hydroxy-3-(methylthio)benzamide

Katalognummer: B14833179
Molekulargewicht: 183.23 g/mol
InChI-Schlüssel: GAVQKNISRNKUTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-3-(methylthio)benzamide is an organic compound with a benzamide structure, characterized by the presence of a hydroxy group at the 4-position and a methylthio group at the 3-position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-(methylthio)benzamide typically involves the introduction of the hydroxy and methylthio groups onto a benzamide core. One common method is the nucleophilic substitution reaction where a suitable benzamide precursor is reacted with a methylthiolating agent under controlled conditions. The reaction may involve the use of bases such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-3-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the hydroxy group or convert the methylthio group to a thiol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, dehydroxylated products.

    Substitution: Halogenated benzamides, other substituted benzamides.

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-3-(methylthio)benzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylthio groups play a crucial role in its biological activity by modulating the compound’s reactivity and binding affinity to target molecules. For example, the hydroxy group can form hydrogen bonds with biological macromolecules, while the methylthio group can participate in redox reactions, influencing the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxy-3-methoxybenzamide: Similar structure but with a methoxy group instead of a methylthio group.

    4-Hydroxy-3-ethylthio benzamide: Similar structure but with an ethylthio group instead of a methylthio group.

    4-Hydroxy-3-chlorobenzamide: Similar structure but with a chloro group instead of a methylthio group.

Uniqueness

4-Hydroxy-3-(methylthio)benzamide is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties compared to its analogs. The methylthio group can enhance the compound’s lipophilicity and redox potential, making it a valuable candidate for various applications in research and industry.

Eigenschaften

Molekularformel

C8H9NO2S

Molekulargewicht

183.23 g/mol

IUPAC-Name

4-hydroxy-3-methylsulfanylbenzamide

InChI

InChI=1S/C8H9NO2S/c1-12-7-4-5(8(9)11)2-3-6(7)10/h2-4,10H,1H3,(H2,9,11)

InChI-Schlüssel

GAVQKNISRNKUTB-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=CC(=C1)C(=O)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.